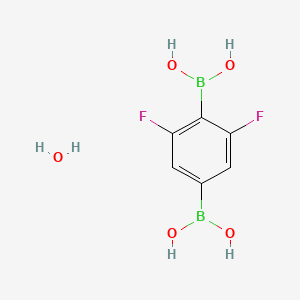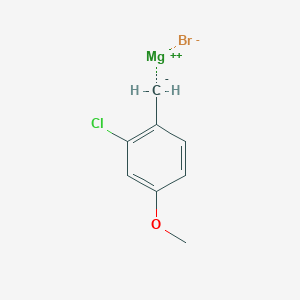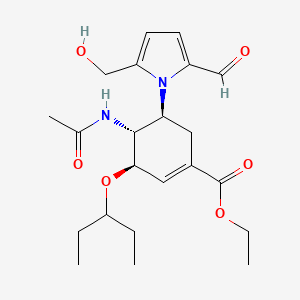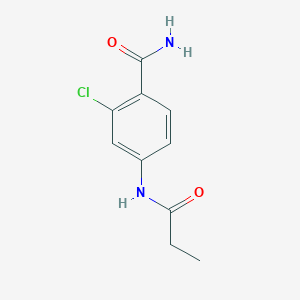![molecular formula C9H18Cl2N2 B14894461 Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7S,8R)-2,5-Diazatricyclo[6210,2,7]undecane dihydrochloride is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane monohydrochloride
- (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane trihydrochloride
Comparison: Compared to its similar compounds, (1S,7S,8R)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride is unique due to its specific dihydrochloride form, which may influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain chemical and biological applications.
Properties
Molecular Formula |
C9H18Cl2N2 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H |
InChI Key |
SLFKOEQRYPOZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3N2CCNC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)




![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)

![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)

![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
